

An In-depth Technical Guide to the Chemical and Biological Profile of Acriflavine

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For Researchers, Scientists, and Drug Development Professionals

Acriflavine (ACF) is a multifaceted acridine dye with a long history of use as a topical antiseptic, first developed by German medical researcher Paul Ehrlich in 1912.[1][2] Initially utilized during World War I as a treatment for sleeping sickness and as a topical antiseptic, its applications have since expanded significantly.[1] Modern research has unveiled its potential as an antimalarial, antibacterial, antiviral, and anticancer agent, making it a subject of renewed interest in the scientific and medical communities.[1][3] This guide provides a comprehensive overview of the chemical structure, biological activity, and mechanisms of action of Acriflavine, tailored for professionals in research and drug development.

Chemical Structure and Properties

Acriflavine is not a single chemical entity but a mixture of two key components: 3,6-diamino-10-methylacridinium chloride (also known as trypaflavine) and 3,6-diaminoacridine (proflavine). [1][4] Commercial preparations often consist of this mixture, which may also be referred to as **Acriflavine** hydrochloride.[2][4] The hydrochloride salt form enhances its solubility in aqueous solutions.[4] The compound typically appears as an orange or brown powder.[5][6]

The biological activity of **Acriflavine** is largely attributed to its ability to intercalate with DNA, a property that allows it to interfere with various cellular functions.[1][4]

Caption: Chemical structures of Proflavine and Trypaflavine, the components of **Acriflavine**.



Table 1: Physicochemical Properties of Acriflavine Components

Property	Trypaflavine (Acriflavine Component)	Proflavine	
IUPAC Name	3,6-diamino-10-methylacridin- 10-ium chloride	acridine-3,6-diamine	
Molecular Formula	C14H14CIN3[5][7]	C13H11N3[1]	
Molecular Weight	259.74 g/mol [5][7]	209.25 g/mol [1]	
CAS Number	8048-52-0 (for mixture)[6][7]	92-62-6	
Appearance	Orange or brown powder[5][6]	Orange or brown powder	
Solubility	Soluble in water, methanol, DMSO[4]	Soluble in water	

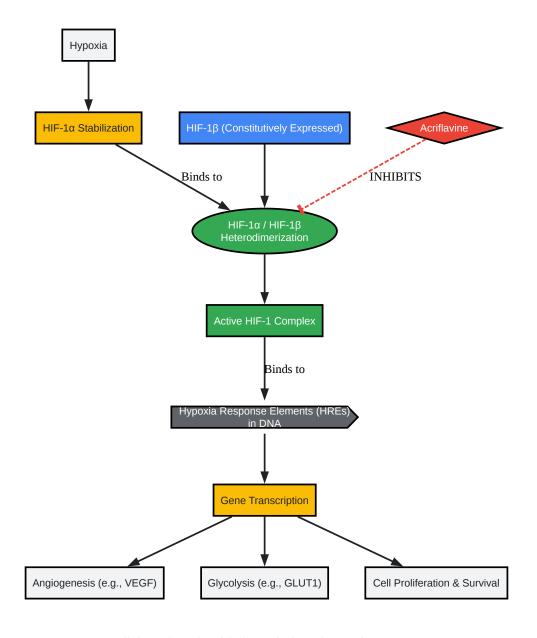
Mechanism of Action and Signaling Pathways

Acriflavine's therapeutic and cytotoxic effects stem from its ability to act on multiple cellular targets and pathways. Its planar acridine structure allows it to intercalate between the base pairs of DNA, leading to the disruption of DNA replication and transcription, which underlies its antiseptic and antimicrobial properties.[1][2] Beyond this, **Acriflavine** is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[1][8]

Inhibition of HIF-1 Signaling

HIF-1 is a critical transcription factor in cellular adaptation to hypoxia and plays a significant role in tumor progression and angiogenesis.[9] It is a heterodimer composed of an oxygen-regulated HIF-1 α subunit and a constitutively expressed HIF-1 β subunit.[9] **Acriflavine** directly binds to the PAS-B subdomain of HIF-1 α and HIF-2 α , which blocks their dimerization with HIF-1 β .[9] This inhibition prevents the transcription of numerous downstream genes involved in angiogenesis, glucose metabolism, and cell survival.[1][9]





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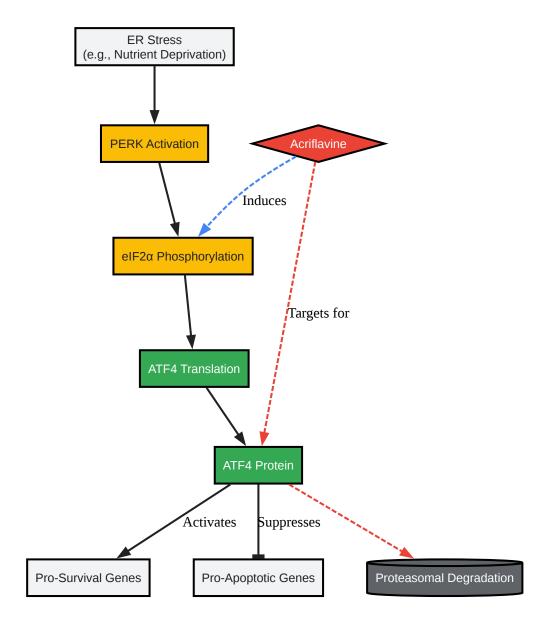
Caption: **Acriflavine** inhibits the dimerization of HIF-1 α and HIF-1 β , blocking downstream gene transcription.

Modulation of the Unfolded Protein Response (UPR)

Recent studies have shown that **Acriflavine** also interacts with the unfolded protein response (UPR), a cellular stress response pathway.[10] Specifically, it has been shown to activate aspects of endoplasmic reticulum (ER) stress, evidenced by the phosphorylation of eIF2α.[11] However, it also compromises the stability of Activating Transcription Factor 4 (ATF4), a key pro-survival component of the UPR, by targeting it for proteasomal degradation.[10][11] This



dual action can shift the cellular response towards apoptosis, particularly in cancer cells under stress.



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Caption: **Acriflavine** induces ER stress while promoting the degradation of the pro-survival factor ATF4.

Quantitative Biological Activity

Acriflavine has demonstrated potent inhibitory activity across various models, including cancer and viral infections. The following table summarizes key quantitative data from preclinical



studies.

Table 2: In Vitro Efficacy of Acriflavine

Target/Model	Efficacy Metric	Value	Reference
Hepatocellular Carcinoma (HCC)	IC50	1 μΜ	[1]
MERS-CoV	IC50	21 nM	[12]
HCoV-OC43	IC50	105 nM	[12]
Human Leukemia HL- 60 Cells	IC50 (Proflavine- dialkyldithioureas)	7.2 to 34.0 μM	[13]
SARS-CoV-2 Papain- like Protease (PLpro)	Inhibition	Potent, nanomolar	[8][12]

Key Experimental Protocols

The following sections detail methodologies from key studies investigating the biological effects of **Acriflavine**.

Protocol 1: In Vivo Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the evaluation of **Acriflavine** in a mouse model of multiple sclerosis-associated optic neuritis.[10]

- Model Induction: Experimental Autoimmune Encephalomyelitis (EAE) was induced in 60 female C57BL/6J mice via immunization with MOG33-55 peptide.[10]
- Treatment Group: A cohort of 20 EAE-induced mice received daily systemic injections of Acriflavine at a dose of 5 mg/kg.[10]
- Control Groups: Control groups consisted of placebo-injected EAE mice and naïve (non-induced) mice.[10]



- Outcome Measures: The therapeutic effect was assessed by comparing changes in visual function (visual acuity, optic nerve function) and structure (retinal ganglion cell complex thickness) between the treatment and control groups.[10]
- Histological Analysis: Post-mortem analysis of the optic nerve was conducted to quantify cell infiltration and the extent of demyelination.[10]

Protocol 2: SARS-CoV-2 Papain-like Protease (PLpro) Enzymatic Inhibition Assay

This protocol was used to identify and characterize **Acriflavine** as a potent inhibitor of a key SARS-CoV-2 enzyme.[12][14]

- Assay Principle: A high-throughput screening assay was performed to measure the enzymatic activity of SARS-CoV-2 PLpro.
- Substrates: Fluorogenic substrates, either RLRGG-AMC or ISG15-AMC, were used to monitor protease activity.[14]
- Procedure:
 - The PLpro enzyme was incubated with varying concentrations of Acriflavine.
 - The reaction was initiated by the addition of the fluorogenic substrate.
 - Enzyme activity was determined by measuring the fluorescence signal generated from the cleavage of the AMC group from the substrate over time.
- Data Analysis: The relative enzyme activity was plotted against the concentration of
 Acriflavine to determine the half-maximal inhibitory concentration (IC50).[14] The binding
 mechanism was further confirmed using NMR titrations and X-ray co-crystallography.[12]

Protocol 3: Genotoxicity Assessment via Comet Assay

This protocol details the method used to evaluate the DNA-damaging potential of **Acriflavine** upon light exposure.[15]

Cell Lines: Human lymphocytes and NCI-H460 lung cancer cells were used.[15]



- Treatment: Cells were incubated with **Acriflavine** at a concentration of 0.025% (w/v).[15]
- Illumination: Following incubation, cells were exposed to light at a wavelength of 448 nm for durations of 2 minutes and 15 minutes.[15]
- DNA Damage Analysis (Comet Assay):
 - Single cells were embedded in an agarose gel on a microscope slide.
 - Cells were lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
 - The slides were subjected to electrophoresis, causing damaged DNA fragments to migrate out of the nucleoid, forming a "comet tail."
- Quantification: The extent of DNA damage was quantified by measuring the percentage of DNA in the comet tail ("Tail DNA%"). An increase in Tail DNA% corresponds to a higher level of genotoxicity.[15] The study found that **Acriflavine** exposure led to a significant increase in DNA damage with illumination.[15]

Conclusion

Acriflavine, a compound with over a century of history, is re-emerging as a promising candidate for a variety of therapeutic applications. Its well-defined chemical structure, characterized as a mixture of proflavine and trypaflavine, underpins its primary mechanism of DNA intercalation. For drug development professionals, its multifaceted nature, particularly its potent inhibition of the HIF-1 signaling pathway and modulation of the UPR, presents compelling opportunities for developing novel treatments for cancer and viral diseases. The quantitative data on its efficacy and the established experimental protocols provide a solid foundation for further preclinical and clinical investigation into this versatile acridine derivative.

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